molecular formula C8H5ClN2O2 B1370687 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1000017-93-5

5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1370687
CAS No.: 1000017-93-5
M. Wt: 196.59 g/mol
InChI Key: TVUHAHMCORHJBN-UHFFFAOYSA-N
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Description

“5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C8H5ClN2O2 . It is a hydrate and its molecular weight is 214.60 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” includes a fused nitrogen-bridged heterocyclic compound . The InChI code for this compound is 1S/C8H5ClN2O2/c9-6-2-1-3-7-10-5 (8 (12)13)4-11 (6)7/h1-4H, (H,12,13) .


Physical and Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 214.60 g/mol . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 55.6 Ų .

Scientific Research Applications

Synthesis and Characterization

5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives have been extensively studied for their synthesis and characterization. For instance, Ge et al. (2014) synthesized novel derivatives from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate, characterizing them through various spectroscopic techniques (Ge et al., 2014).

Coordination Polymers

Research by Jiang and Yong (2019) highlights the creation of one-dimensional coordination polymers using a 3-position substituted imidazo[1,2-a]pyridine ligand. These polymers exhibited unique photoluminescent and magnetic properties (Jiang & Yong, 2019).

Photoluminescent Properties

Another study by Yin et al. (2021) focused on the construction of zero-dimensional complexes and one-dimensional coordination polymers using a new ligand based on 2-chloroimidazo[1,2-a]pyridine, exploring their photoluminescent and magnetic properties (Yin et al., 2021).

Antimicrobial Activity

A notable application in the field of antimicrobial research is demonstrated by Kumar et al. (2016), who synthesized novel imidazo[1,2-a]pyridine selenides with significant antimicrobial activity, evaluated against various bacterial and fungal strains (Kumar et al., 2016).

Structural Evaluation

The structural evaluation of imidazo[1,2-a]pyridine derivatives has also been a key area of study. For example, Xiao et al. (2015) developed a novel approach for the synthesis of chloro-substituted imidazo[1, 2-α]pyridines, exploring a wide range of substrate scopes in their research (Xiao et al., 2015).

Antitumor Activity

Research by Liu et al. (2020) focuses on the antitumor activity of coordination complexes based on substituted imidazo[1,2-a]pyridine ligands. They evaluated the inhibitory effect of these complexes on human myocardial aneurysm cells, offering potential insights into cancer treatment (Liu et al., 2020).

Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-2-1-3-7-10-5(8(12)13)4-11(6)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUHAHMCORHJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649963
Record name 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000017-93-5
Record name 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000017-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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